Cas no 35715-68-5 (1-3-(Trifluoromethyl)phenylpyrazole)
1-3-(Trifluoromethyl)phenylpyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 1-[3-(trifluoromethyl)phenyl]-
- 1-[3-(Trifluoromethyl)phenyl]pyrazole
- 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
- 1-(m-trifluoromethylphenyl)-pyrazole
- BS-32333
- MFCD12192635
- SCHEMBL11286034
- CS-0192458
- 35715-68-5
- E90710
- 1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE
- 1-3-(Trifluoromethyl)phenylpyrazole
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- MDL: MFCD12192635
- Inchi: 1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H
- InChI Key: AWYVWLRVIUZBQI-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(C(F)(F)F)=C2)C=CC=N1
Computed Properties
- Exact Mass: 212.05613272Da
- Monoisotopic Mass: 212.05613272Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.8Ų
1-3-(Trifluoromethyl)phenylpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900048-50mg |
1-[3-(Trifluoromethyl)phenyl]pyrazole |
35715-68-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900048-100mg |
1-[3-(Trifluoromethyl)phenyl]pyrazole |
35715-68-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T900048-500mg |
1-[3-(Trifluoromethyl)phenyl]pyrazole |
35715-68-5 | 500mg |
$ 210.00 | 2022-06-02 | ||
| abcr | AB560068-250 mg |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole; . |
35715-68-5 | 250MG |
€150.20 | 2022-12-26 | ||
| abcr | AB560068-500 mg |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole; . |
35715-68-5 | 500MG |
€228.10 | 2022-12-26 | ||
| abcr | AB560068-1 g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole; . |
35715-68-5 | 1g |
€301.20 | 2022-12-26 | ||
| abcr | AB560068-5 g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole; . |
35715-68-5 | 5g |
€946.80 | 2022-12-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263128-1g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole |
35715-68-5 | 96% | 1g |
¥1723.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263128-5g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole |
35715-68-5 | 96% | 5g |
¥6411.00 | 2024-05-17 | |
| A2B Chem LLC | AI48792-1g |
1-[3-(Trifluoromethyl)phenyl]pyrazole |
35715-68-5 | 96% | 1g |
$142.00 | 2024-04-20 |
1-3-(Trifluoromethyl)phenylpyrazole Suppliers
1-3-(Trifluoromethyl)phenylpyrazole Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-3-(Trifluoromethyl)phenylpyrazole
1H-Pyrazole, 1-[3-(Trifluoromethyl)Phenyl]: A Comprehensive Overview
1H-Pyrazole, 1-[3-(trifluoromethyl)phenyl], also known by its CAS number 35715-68-5, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, a group of five-membered aromatic rings containing two nitrogen atoms. The presence of a trifluoromethyl group at the 3-position of the phenyl ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 1H-pyrazole, 1-[3-(trifluoromethyl)phenyl] typically involves multi-step reactions, often starting with the preparation of the corresponding phenyl trifluoromethane derivative. This is followed by cyclization reactions to form the pyrazole ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis pathways for this compound.
1H-Pyrazole, 1-[3-(trifluoromethyl)phenyl] exhibits remarkable biological activity, particularly in the context of enzyme inhibition and receptor modulation. Studies have shown that this compound can act as a potent inhibitor of certain kinases and proteases, making it a promising candidate for drug development. Its ability to modulate G-protein coupled receptors (GPCRs) has also been explored in recent research.
The trifluoromethyl group plays a critical role in enhancing the compound's pharmacokinetic properties. The electron-withdrawing effect of this group increases the molecule's lipophilicity, which is essential for its absorption and bioavailability. Additionally, the fluorine atoms contribute to increased metabolic stability, reducing the likelihood of rapid degradation in biological systems.
In terms of applications, 1H-pyrazole, 1-[3-(trifluoromethyl)phenyl] has been extensively studied for its potential in treating various diseases. Recent research highlights its efficacy in anti-inflammatory and anti-cancer therapies. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
The structural versatility of 1H-pyrazole allows for further functionalization to enhance its therapeutic potential. By modifying substituents on the phenyl ring or introducing additional heteroatoms into the pyrazole ring, researchers can tailor the compound's properties for specific therapeutic applications.
In conclusion, 1H-pyrazole, 1-[3-(trifluoromethyl)phenyl] stands out as a significant molecule in contemporary organic chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic methods and biological applications, positions it as a key player in drug discovery and development.
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